LAT1 Transporter Affinity: Meta-Bromo Substitution Outperforms Para-Substitution in Binding
Meta-substituted phenylalanine derivatives, including 3-bromo-L-phenylalanine, exhibit significantly increased binding affinity for the human L-type amino acid transporter 1 (LAT1) compared to their para-substituted counterparts. This differential binding is a critical determinant for targeted drug delivery across the blood-brain barrier and into LAT1-expressing tumors [1][2].
| Evidence Dimension | Binding Affinity to Human LAT1 Transporter |
|---|---|
| Target Compound Data | Meta-conjugation increases binding to human LAT1 compared to para-conjugation [1]. |
| Comparator Or Baseline | Para-substituted phenylalanine analogs (e.g., 4-bromo-L-phenylalanine) |
| Quantified Difference | Not provided as a single Ki value in the cited source; the primary finding is a clear, qualitative rank-order difference where meta-substitution confers a binding advantage over para-substitution [1]. |
| Conditions | In vitro competitive inhibition assays using human LAT1 expressed in cellular models [1]. |
Why This Matters
For projects involving LAT1-mediated drug delivery (e.g., brain or cancer targeting), the 3-bromo derivative is a structurally privileged starting point compared to 4-bromo analogs, which may exhibit reduced transporter engagement and consequently lower targeting efficiency.
- [1] Augustyn, E., Finke, K., Zur, A. A., Hansen, L., Heeren, N., Chien, H. C., Lin, L., Giacomini, K. M., Colas, C., Schlessinger, A., & Thomas, A. A. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & Medicinal Chemistry Letters, 26(11), 2616-2621. View Source
- [2] Chen, S., Jin, C., Ohgaki, R., Xu, M., Okanishi, H., & Kanai, Y. (2024). Structure-activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14, 4651. View Source
